6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine
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Overview
Description
Scientific Research Applications
Affinity and Selectivity for D1 Dopamine Receptor
The 6-bromo derivatives, including compounds similar to 6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, have been synthesized and evaluated for their affinity at the D1 dopamine receptor. These compounds exhibit high affinity and selectivity for the D1 receptor, with 6-bromo derivatives showing virtually identical affinities to their 6-chloro counterparts. This suggests their potential for further in vivo studies related to dopaminergic activity (Neumeyer et al., 1991).
Synthesis and Biological Activity
The synthesis of related compounds has led to the development of analogues with significant antibacterial activity against Staphylococcus aureus and Escherichia coli. This demonstrates the compound's potential application in the development of new antibacterial agents (Zubenko et al., 2017).
Novel Synthesis Methods
Research has also focused on novel synthesis methods for aromatic methoxy and methylenedioxy substituted derivatives. Such studies are crucial for expanding the chemical and pharmacological research applications of these compounds by providing new routes for their synthesis (Pecherer et al., 1972).
Potential Antipsychotic Agents
Further, derivatives of 3-benzazepines, structurally related to the compound , have been investigated for their dopamine and serotonin antagonist activities. These compounds have been identified with potential applications in the treatment of schizophrenia and other central nervous system (CNS) disorders, highlighting their significance in psychopharmacology (Howard, 2005).
Mechanism of Action
Target of Action
It is known that similar compounds, such as 2,3,4,5-tetrahydro-1h-pyrido-[4,3-b]indole derivatives, have shown high anti-tumor activity . These compounds have been evaluated against Hela, A549, HepG2, and MCF-7 cell lines .
Mode of Action
Similar compounds have shown to inhibit the proliferation of cancer cells in a dose-dependent manner . Molecular docking studies have revealed the binding orientations of these synthesized compounds in the active site of c-Met .
Biochemical Pathways
It is known that similar compounds can act directly on dna or interfere with the synthesis of dnas to inhibit the proliferation and metastasis of tumor cells .
Result of Action
Similar compounds have shown to inhibit the cytolytic activity of cancer cells .
Properties
IUPAC Name |
6-bromo-9-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-3-2-10(12)8-4-6-13-7-5-9(8)11/h2-3,13H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFYTAUJZQOFJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCNCCC2=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.